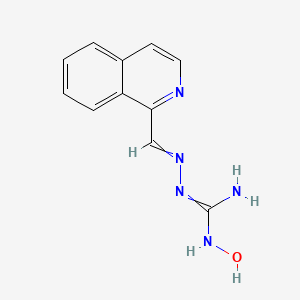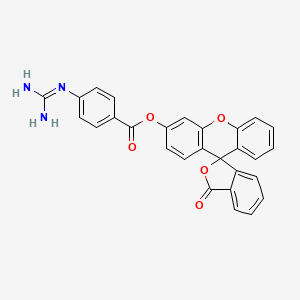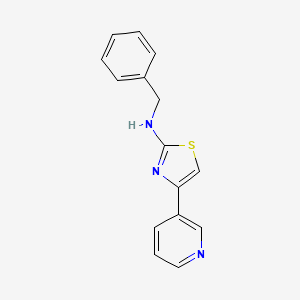
Tin, ion (Sn2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tin(2+) is a monoatomic dication and a divalent metal cation.
Aplicaciones Científicas De Investigación
1. Lithium Ion Battery Anodes
Tin (Sn), specifically in the form of Sn2+ ions, is explored for its potential in enhancing the performance of lithium-ion batteries. Researchers have developed methods to mitigate Sn's drastic volume change during lithiation, a significant challenge for its application in battery anodes. Notably, Sn nanowires coated with an Al2O3 layer dispersed in a carbon matrix (Sn-Al2O3-C) have shown promising results, demonstrating enhanced cyclic and rate performance (Fang et al., 2016).
2. Electrochemical Energy Storage
Incorporating Sn2+ ions into hydroxyapatite (HAp) nanospheres has led to advancements in electrochemical energy storage. These modified nanospheres show increased specific capacitance and stable cyclic performance, making Sn2+ ion incorporation a promising avenue for enhancing electrochemical energy storage capabilities (Kurinjinathan et al., 2021).
3. Gas Sensing and Catalysis
Tin oxide (SnO2) is studied extensively for its applications in gas sensing, oxidation catalysis, and as a transparent conductor. The dual valency of Sn, allowing for Sn2+ and Sn4+ states, is key to its suitability in these applications. Specifically, the reversible transformation of Sn surface composition and its effect on surface electronic structure and gas sensing mechanisms are areas of focus (Batzill & Diebold, 2005).
4. Anode Materials for Sodium-Ion Batteries
Research on Sn/C nanocomposites for sodium-ion batteries indicates that Sn, including Sn2+ ions, could be a suitable anode material. The structural integrity and microstructural stability of Sn/C nanocomposites during alloying/dealloying processes suggest their potential as effective anode materials (Datta et al., 2013).
5. Photocatalytic Hydrogen Production
Sn oxides, including the influences of Sn2+ ions, are promising for photocatalytic hydrogen production from water solutions. Adjusting the relative distance of lone pairs induced by Sn2+ ions allows for bandgap engineering in tin oxides, enhancing their effectiveness in photocatalysis (Zhou et al., 2020).
6. Corrosion Inhibition
The anodic behavior of Sn in various solutions, including the role of Sn2+ ions, has implications for corrosion science. Understanding the dissolution processes of Sn2+ and subsequent transformations is crucial for developing effective corrosion inhibitors and enhancing material durability (Rehim et al., 2004).
Propiedades
Número CAS |
22541-90-8 |
|---|---|
Nombre del producto |
Tin, ion (Sn2+) |
Fórmula molecular |
Sn+2 |
Peso molecular |
118.71 g/mol |
Nombre IUPAC |
tin(2+) |
InChI |
InChI=1S/Sn/q+2 |
Clave InChI |
IUTCEZPPWBHGIX-UHFFFAOYSA-N |
SMILES |
[Sn+2] |
SMILES canónico |
[Sn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S,4aR,10aS)-3,6,9-trihydroxy-7-methoxy-3-methyl-1,4,4a,10a-tetrahydrobenzo[g]isochromene-5,10-dione](/img/structure/B1206017.png)
![4-methoxy-5-[(2Z)-2-[(2-methoxy-4-nitro-5-sulfo-phenyl)diazenyl-(phenylcarbamoyl)methylidene]hydrazinyl]-2-nitro-benzenesulfonic acid](/img/structure/B1206018.png)


![5-[acetyl-[4-[N-acetyl-3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]-2,3-dihydroxybutyl]amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide](/img/structure/B1206022.png)



![3-[(2,6-Dichlorophenyl)methylthio]-4-methyl-5-thiophen-2-yl-1,2,4-triazole](/img/structure/B1206029.png)
![3-methyl-N-(1-propyl-3-pyrazolo[3,4-b]quinolinyl)butanamide](/img/structure/B1206030.png)
![2-hydroxy-N-[(1-methyl-2-oxo-3-indolylidene)amino]benzamide](/img/structure/B1206031.png)
![4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B1206032.png)
